2,5-Dihydrothiophene

Vue d'ensemble

Description

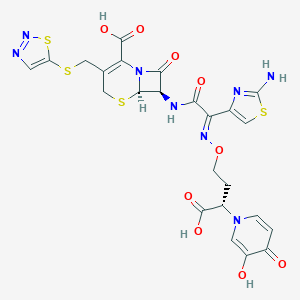

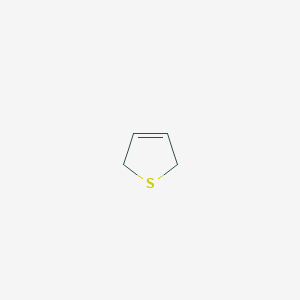

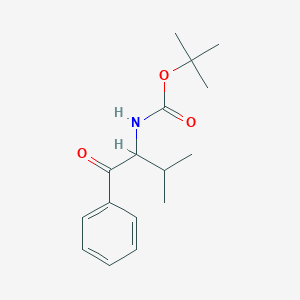

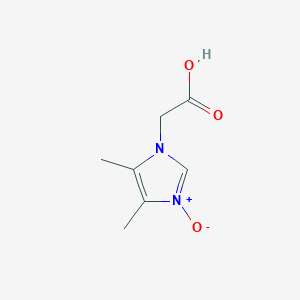

2,5-Dihydrothiophene is a chemical compound with the molecular formula C4H6S . It is an allylic thioether and has an average mass of 86.155 Da .

Synthesis Analysis

The synthesis of 2,5-Dihydrothiophene has been achieved through a highly efficient and stereoselective gold-catalyzed cycloisomerization of α-thioallenes . The literature data on the methods of synthesis of 2,3-dihydrothiophene and 2,5-dihydrothiophene have been correlated for the first time .Molecular Structure Analysis

The molecular structure of 2,5-Dihydrothiophene contains a total of 11 bonds, including 5 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 sulfide .Chemical Reactions Analysis

2,5-Dihydrothiophene undergoes oxidation with 30% H2O2 at low temperature, providing 2,5-dihydrothiophene sulfoxide . It also undergoes cycloaddition reactions with active dienophile .Physical And Chemical Properties Analysis

2,5-Dihydrothiophene has a density of 1.1±0.1 g/cm3, a boiling point of 119.9±29.0 °C at 760 mmHg, and a vapour pressure of 18.7±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.8±0.0 kJ/mol and a flash point of 23.5±20.9 °C .Applications De Recherche Scientifique

Organic Semiconductor Material

2,5-Dihydrothiophene derivatives, such as 2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene (ThBF) , are explored for their potential as organic semiconductor materials. The structure–property relationship of these compounds is crucial for their application in electronic devices .

Synthesis of Conjugated Polymers

It is used in the synthesis of oligothiophene films and micropatterns, which are important in the field of conductive polymers for electronics .

Photovoltaic Materials

As a precursor, 2,5-Dihydrothiophene can be involved in the production of photosensitive dyes and optical materials, contributing to advancements in solar energy conversion .

Organocatalysis

In organocatalysis, it serves as a building block in sulfa-Michael/aldol cascade reactions to construct functionalized dihydrothiophenes with high enantioselectivity .

Material Chemistry

The compound’s robust and highly polarizable aromatic heterocycle structure makes it valuable in various material science applications .

Chemical Synthesis

2,5-Dihydrothiophene is also used in chemical synthesis processes to prepare high-purity calcium sulfide and similar compounds .

Safety and Hazards

Mécanisme D'action

Target of Action

2,5-Dihydrothiophene is primarily involved in the hydrodesulfurization (HDS) process, a critical step in the refining of petroleum . The primary targets of this compound are sulfur-containing organic compounds present in crude oil .

Mode of Action

The compound interacts with its targets through a process known as hydrogenation . Hydrogenation of thiophene can lead to the formation of 2,5-Dihydrothiophene . The hydrogenation process involves the addition of hydrogen (H2) to the thiophene molecule, which results in the breaking of the carbon-sulfur bond .

Biochemical Pathways

The hydrogenation of thiophene to form 2,5-Dihydrothiophene is part of the hydrodesulfurization (HDS) pathway . This pathway is crucial in the petroleum refining process as it helps in the removal of sulfur from crude oil . The hydrogenation process leads to the formation of 2,5-Dihydrothiophene, which is more reactive and can readily react, leading to the fission of the heterocyclic ring .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2,5-Dihydrothiophene are not readily available, the compound’s molecular weight of 86.155 Da suggests that it may have good bioavailability. Molecules with a lower molecular weight are generally absorbed and distributed more efficiently in the body.

Result of Action

The hydrogenation of thiophene to form 2,5-Dihydrothiophene results in the breaking of the carbon-sulfur bond . This reaction is a crucial step in the removal of sulfur from crude oil during the refining process . The formation of 2,5-Dihydrothiophene, a more reactive compound, facilitates further reactions leading to the fission of the heterocyclic ring .

Propriétés

IUPAC Name |

2,5-dihydrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6S/c1-2-4-5-3-1/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURYWHAKEJHAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

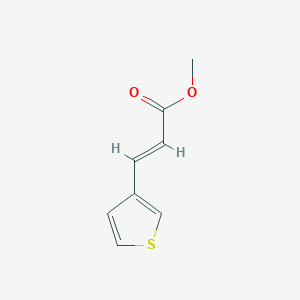

C1C=CCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168943 | |

| Record name | Thiophene, 2,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dihydrothiophene | |

CAS RN |

1708-32-3 | |

| Record name | Thiophene, 2,5-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some efficient synthetic routes to access fully substituted 2,5-dihydrothiophenes?

A1: One approach involves a novel sequential multicomponent reaction. This one-pot procedure combines primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes (DDs) to yield diverse 2,5-dihydrothiophene architectures. []

Q2: Can you elaborate on the stereoselectivity observed in the synthesis of 2,5-dihydrothiophenes?

A2: Lithiation and rearrangement of N-aryl- or N-vinyl allylic thiocarbamates provides a route to tertiary thiols, which can be further transformed into enantioenriched 2,5-dihydrothiophenes. The stereospecificity of this rearrangement is influenced by substituents on the allylic double bond. For instance, complete enantiospecificity is achieved with various aryl and vinyl groups in substrates bearing a cyclohexyl-substituted double bond. []

Q3: How does the presence of a 2-trimethylsilyl group influence the reactivity of 2,5-dihydrothiophene 1,1-dioxide?

A3: The 2-trimethylsilyl group allows for regioselective alkylation, providing access to dialkyl and dispiro derivatives. These compounds are valuable precursors to 1,1-disubstituted buta-1,3-dienes and asymmetric dicycloalkylidenylethanes. []

Q4: How can 2,5-dihydrothiophene 1,1-dioxides be utilized in the synthesis of conjugated trienes?

A4: Coupling 2-trialkylstannyl-2,5-dihydrothiophene 1,1-dioxides with vinyl iodides in the presence of a palladium catalyst, followed by desulfonylation, stereoselectively furnishes conjugated trienes. []

Q5: What is the role of sulfur dioxide in the synthesis of 2,5-dihydrothiophenes and related compounds?

A5: Sulfur dioxide participates in both hetero-Diels-Alder and cheletropic addition reactions with 1,3-dienes. The resulting 3,6-dihydro-1,2-oxathiin-2-oxides (sultines) are often thermally unstable and rearrange into 2,5-dihydrothiophene 1,1-dioxides (sulfolenes). The selectivity between these pathways depends on the diene's substitution pattern and reaction conditions. [, , ]

Q6: Can you provide an example of a synthetic application for 3-carboxylated 2,5-dihydrothiophenes?

A6: While their use as dienophiles in Diels-Alder reactions is limited by low yields, they serve as valuable precursors to conjugated dienes aminated at an interior position. Thermal decomposition of 3-acetamido-2,5-dihydrothiophenes provides access to these synthetically useful dienes. []

Q7: How does the sulfur atom in 2,5-dihydrothiophene influence its reactivity compared to its oxygen counterpart, 2,5-dihydrofuran?

A7: In the context of photochemistry, sulfur, stabilized by N—O bond cleavage, forms a primary biradical more effectively than oxygen. This suggests a potential for distinct photochemical applications of sulfur-containing heterocycles. []

Q8: Can 2,5-dihydrothiophenes be used as building blocks for photochromic materials?

A8: Yes, 3,4-diaryl-2,5-dihydrothiophenes can be converted to 3,4-diarylthiophenes, which are known photochromic units, using visible light irradiation in the presence of a platinum(II) terpyridyl complex catalyst. []

Q9: What role does copper bromide play in the synthesis of 3,4-diarylthiophenes from 2,5-dihydrothiophene derivatives?

A9: Copper bromide acts as an oxidizing agent, facilitating the aromatization of 3,4-diaryl-2,5-dihydrothiophenes to their corresponding thiophene counterparts. This method offers a simple and efficient route to these valuable compounds. []

Q10: How can 2,5-dihydrothiophene 1,1-dioxides be utilized in the synthesis of (η4-buta-1,3-diene)tricarbonyliron(0) complexes?

A10: Reacting functionalized 2,5-dihydrothiophene 1,1-dioxides with nonacarbonyldi-iron in refluxing toluene leads to the formation of functionalized (η4-buta-1,3-diene)tricarbonyliron(0) complexes. This reaction highlights the versatility of these compounds in organometallic synthesis. []

Q11: What insights have computational studies provided into the cheletropic reaction of 2,5-dihydrothiophene sulfone?

A11: DFT calculations have revealed the influence of neighboring groups on the activation energy and enthalpy of the cheletropic reaction. For instance, placing CF3, CCl3, and CBr3 substituents on the sulfolene ring affects the reaction rate, with electron-withdrawing groups generally increasing the activation energy and slowing down the reaction. []

Q12: Have there been any computational studies on the gold-catalyzed formation of 2,5-dihydrothiophenes?

A12: Yes, DFT calculations have been employed to investigate the mechanism of gold-catalyzed C-S bond formation in α-thioallenes, leading to 2,5-dihydrothiophenes. These studies have provided valuable insights into the reaction pathway and the influence of solvent molecules on the rate-limiting proton transfer step. []

Q13: How do substituents impact the photophysical properties of 2,5-dihydrothiophene-based diarylethenes?

A13: The presence and nature of substituents on the 2,5-dihydrothiophene core significantly influence the photochromic behavior of diarylethenes. Studies have shown that specific substitutions can lead to selective photochromism, where only one of multiple bis(thien-3-yl) systems undergoes photocyclization upon irradiation at a specific wavelength. []

Q14: Have there been any studies on the structure-activity relationship of 2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene (ThBF) derivatives?

A14: Yes, recent research has focused on the systematic study of substituent effects on the properties of ThBF derivatives. These studies aim to understand how modifications to the ThBF framework can tune its electronic properties and performance in organic semiconductor applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)

![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)